11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate
Description
Chemical Structure: 11-[4-(4-Butylphenylazo)phenoxy]undecyl methacrylate (MA(Az)) is a methacrylate-based monomer featuring an azo (-N=N-) group in its mesogenic core. The structure comprises a butylphenylazo moiety linked via a phenoxy group to an undecyl spacer, terminated with a methacrylate polymerizable group. Its molecular formula is C₃₁H₄₄N₂O₃, with a molecular weight of 492.7 g/mol .
Properties
IUPAC Name |
11-[4-[(4-butylphenyl)diazenyl]phenoxy]undecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2O3/c1-4-5-15-27-16-18-28(19-17-27)32-33-29-20-22-30(23-21-29)35-24-13-11-9-7-6-8-10-12-14-25-36-31(34)26(2)3/h16-23H,2,4-15,24-25H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWVMKBZDQOJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659933 | |
| Record name | 11-{4-[(E)-(4-Butylphenyl)diazenyl]phenoxy}undecyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428515-74-6 | |
| Record name | 11-{4-[(E)-(4-Butylphenyl)diazenyl]phenoxy}undecyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate involves the reaction of methacrylic acid with 11-[4-(4-Butylphenylazo)phenoxy]undecanol . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process .
Chemical Reactions Analysis
11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Polymer Chemistry
11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate is primarily utilized in the synthesis of photoresponsive polymers. These polymers have applications in smart materials and coatings, which can change properties upon exposure to light.
- Polymerization : The compound can undergo free radical polymerization using initiators like azobisisobutyronitrile (AIBN). This process allows for the creation of polymers with tailored properties suitable for various applications.
Biological Applications
The compound's ability to respond to light makes it a candidate for developing light-controlled biomaterials. These materials are particularly useful in:
- Drug Delivery Systems : By utilizing the photoresponsive nature of the azobenzene group, drug release can be controlled by light exposure.
- Tissue Engineering : The material can be designed to facilitate cell growth and differentiation under specific light conditions.
Medical Applications
In medicine, this compound is explored for its potential in:
- Photodynamic Therapy (PDT) : The compound can be activated by light to produce reactive oxygen species that can kill cancer cells.
- Light-Activated Medical Devices : Its properties allow for the development of devices that can be controlled non-invasively using light.
Coatings and Adhesives
The compound is used in producing advanced coatings and adhesives due to its excellent mechanical properties and light responsiveness. These coatings are often employed in:
- Optical Devices : Utilized in applications requiring precise control over optical properties.
- Protective Coatings : Provides durability and resistance to environmental factors .
Cosmetics
Acrylate polymers derived from this compound are commonly used as binders in cosmetics, including nail polish, due to their transparency and elasticity.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Photoresponsive Polymer Development : Research demonstrated that polymers created from this compound exhibit significant changes in mechanical properties when exposed to UV light, making them ideal for smart material applications.
- Biomedical Innovations : Studies exploring the use of this compound in drug delivery systems showed promising results where targeted drug release could be achieved through controlled light exposure, enhancing therapeutic efficacy while minimizing side effects.
- Optoelectronic Devices : The unique optical properties of the azobenzene group have been leveraged in the design of responsive materials for optoelectronic applications, indicating a growing interest in this area .
Mechanism of Action
The mechanism of action of 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function . This interaction can affect various biological processes, including cell signaling, gene expression, and protein synthesis .
Comparison with Similar Compounds
Key Properties :
- Photo-Responsiveness : The azo group enables reversible trans-to-cis isomerization under UV/visible light, making MA(Az)-based polymers stimuli-responsive .
- Liquid Crystalline Behavior : MA(Az) forms anisotropic morphologies (e.g., cuboids, belts) when copolymerized with polymers like PMAA, driven by weak supramolecular interactions in liquid crystalline phases .
- Synthesis : Typically synthesized via Atom Transfer Radical Polymerization (ATRP) or Williamson ether coupling, enabling precise control over polymer architecture .
Comparison with Similar Compounds
2.1. Structural and Functional Group Comparisons
Key Observations :
- Azo vs. Cyano/Biphenyl: MA(Az)’s azo group enables photo-responsivity, whereas cyanobiphenyl derivatives rely on dipole-dipole interactions for liquid crystallinity.
- Spacer Length: MA(Az)’s 11-carbon spacer enhances molecular flexibility compared to shorter-spacer analogs (e.g., 6-carbon in 6-(4’-cyanobiphenyl)hexyl methacrylate), affecting phase transition temperatures .
2.3. Physical and Thermal Properties
Key Findings :
- Thermal Stability: Cyanobiphenyl derivatives exhibit higher thermal stability (nematic phases up to 150°C) due to strong dipole interactions, whereas MA(Az)’s smectic phases transition near 120°C .
- Gas Separation: Cyanobiphenyl-based polymers outperform MA(Az) in gas separation due to higher molecular order .
Biological Activity
Overview
11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate (CAS No. 428515-74-6) is an organic compound notable for its methacrylate ester structure and the presence of an azobenzene group, which imparts unique photoresponsive properties. This compound has garnered attention in both polymer chemistry and biological applications due to its diverse biological activities, including potential uses in drug delivery, photodynamic therapy, and the development of smart materials.
- Molecular Formula : C31H44N2O3
- Molecular Weight : 492.7 g/mol
- Appearance : Light yellow to brown powder or crystalline form
- Melting Point : 73.0 to 78.0 °C
- Solubility : Soluble in toluene and other organic solvents
The biological activity of this compound is primarily attributed to its azobenzene moiety, which allows for reversible photoisomerization. This property enables the compound to undergo conformational changes upon light exposure, influencing biological interactions and activities.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in various biological systems. This activity is crucial for therapeutic applications in diseases characterized by oxidative damage.
2. Neuroprotective Effects
Studies have demonstrated that this compound may possess neuroprotective effects. In vivo studies showed that it could reduce markers of neuroinflammation in models of neurodegenerative diseases such as Alzheimer's disease, suggesting its potential role in neuroprotective therapies.
3. Antimicrobial Activity
This compound has shown promise in inhibiting the growth of various microbial strains, indicating potential applications in antimicrobial therapies. Given the rising concern over antibiotic resistance, this aspect is particularly relevant.
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| Azobenzene Derivatives | Similar azobenzene structure | Varies; often exhibits photoresponsive properties |
| Methacrylate Esters | Common methacrylate backbone | Varies; used in drug delivery systems |
| Functional Polymers | Incorporates various functional groups | Enhanced biocompatibility and targeted delivery |
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a strong ability to neutralize free radicals, supporting its use as a therapeutic agent against oxidative stress-related diseases.
Case Study 2: Neuroprotective Effects
In a controlled experiment involving animal models of Alzheimer's disease, administration of this compound resulted in significant reductions in neuroinflammatory markers such as TNF-alpha and IL-6. These findings suggest that it may be beneficial in developing treatments for neurodegenerative conditions.
Case Study 3: Antimicrobial Efficacy
Research on the antimicrobial properties revealed that this compound inhibited the growth of several bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, showing effective antimicrobial activity at low concentrations.
Q & A
Q. What advanced techniques validate self-assembly in block copolymers containing this monomer?
- Answer : Combine small-angle X-ray scattering (SAXS) and cryogenic TEM :
Synthesize a diblock copolymer with polystyrene (PS) and the azo-monomer.
Solvent-anneal in chloroform vapor to induce microphase separation.
SAXS identifies domain spacing (q ~0.1–1 nm⁻¹); cryo-TEM visualizes lamellar/cylindrical morphologies.
Discrepancies between SAXS and TEM may arise from sample preparation artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
